molecular formula C17H17NO4 B12939458 Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride

Cat. No.: B12939458
M. Wt: 299.32 g/mol
InChI Key: NZPAAEKTVOJESE-UHFFFAOYSA-N
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Description

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an amino acetic anhydride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride typically involves the reaction of 4-(benzyloxy)phenyl acetic acid with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the anhydride linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride has several scientific research applications:

Mechanism of Action

The mechanism by which Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride exerts its effects involves its interaction with specific molecular targets. The compound can act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters. This reactivity is crucial in its role in organic synthesis and potential biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic 2-((4-(benzyloxy)phenyl)amino)acetic anhydride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the benzyloxy and anhydride moieties allows for a wide range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

acetyl 2-(4-phenylmethoxyanilino)acetate

InChI

InChI=1S/C17H17NO4/c1-13(19)22-17(20)11-18-15-7-9-16(10-8-15)21-12-14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3

InChI Key

NZPAAEKTVOJESE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

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